1,2-Dimethylpropylamine

Overview

Description

1,2-Dimethylpropylamine is an organic compound with the molecular formula C5H13N. It is a colorless liquid with an ammonia-like odor. This compound is used as a building block in organic synthesis and has applications in various fields, including chemistry and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Dimethylpropylamine can be synthesized through the hydrogenation of 3-methyl-butan-2-one using platinum oxide as a catalyst, along with ammonia and ammonium chloride under pressures ranging from 735.5 to 2206.5 Torr . Another method involves the continuous preparation using N-propanol as a raw material, with a Cu-Zn/Al2O3 catalyst. The process includes vaporizing N-propanol, mixing it with hydrogen and dimethylamine, preheating, and introducing it into a fixed bed reactor for the substitution reaction .

Industrial Production Methods

The industrial production of this compound is still in the initial stages. The continuous preparation method mentioned above is advantageous due to its simplicity, high conversion rate, good selectivity, low energy consumption, and low production cost .

Chemical Reactions Analysis

Types of Reactions

1,2-Dimethylpropylamine undergoes various types of chemical reactions, including:

Oxidation: It can be oxidized to form corresponding amides or nitriles.

Reduction: It can be reduced to form primary amines.

Substitution: It can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst can be used.

Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide are commonly used.

Major Products

Oxidation: Amides or nitriles.

Reduction: Primary amines.

Substitution: Various alkylated or halogenated derivatives.

Scientific Research Applications

Analytical Chemistry Applications

1,2-Dimethylpropylamine serves as a reagent in analytical chemistry, particularly in the separation and analysis of metal cations. It has been utilized as a standard in capillary electrochromatography, a technique that allows for the separation of alkali and alkaline earth metal cations on monolithic octadecylsilica columns. This method is advantageous due to its high resolution and efficiency in separating complex mixtures .

In the pharmaceutical industry, this compound is explored for its potential as an intermediate in the synthesis of various drugs. Its structure allows it to act as a building block for more complex amines used in medicinal chemistry. The compound's ability to interact with biological systems makes it a candidate for further research into its pharmacological properties.

Case Study: Synthesis of Drug Intermediates

A notable application of this compound is its role in synthesizing intermediates for pharmaceuticals. For instance, it can be used to produce derivatives that may exhibit enhanced biological activity or improved pharmacokinetic profiles. Research has shown that modifications to the amine structure can lead to compounds with varying degrees of efficacy against specific targets in disease pathways.

Safety and Handling Considerations

Due to its hazardous nature, proper safety protocols must be observed when handling this compound. It is classified as a harmful substance that can cause severe skin burns and eye damage upon contact. The compound is also flammable and should be stored away from heat sources .

Table 2: Safety Profile

| Hazard Classification | Description |

|---|---|

| Flammability | Highly flammable liquid and vapor |

| Acute Toxicity | Harmful if swallowed or inhaled |

| Skin Corrosion | Causes severe skin burns |

| Eye Damage | Causes serious eye damage |

Mechanism of Action

The mechanism of action of 1,2-Dimethylpropylamine involves its interaction with molecular targets and pathways in chemical reactions. It acts as a nucleophile in substitution reactions, attacking electrophilic centers to form new bonds. In oxidation and reduction reactions, it undergoes electron transfer processes to form corresponding oxidized or reduced products.

Comparison with Similar Compounds

Similar Compounds

- N,N-Dimethylisopropylamine

- 3-(Dimethylamino)-1-propylamine

- N,N-Dimethylethylamine

- N,N-Diisopropylmethylamine

Uniqueness

1,2-Dimethylpropylamine is unique due to its specific structure, which allows it to participate in a variety of chemical reactions. Its branched structure provides steric hindrance, influencing its reactivity and selectivity in chemical processes. This makes it a valuable compound in organic synthesis and industrial applications .

Biological Activity

1,2-Dimethylpropylamine (CAS No. 598-74-3) is a branched-chain amine that has garnered attention for its diverse biological activities and applications in various fields, including pharmaceuticals and chemical synthesis. This article delves into the biological activity of this compound, highlighting its mechanisms of action, case studies, and relevant research findings.

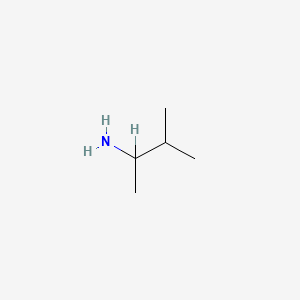

This compound is characterized by the following chemical structure:

- Molecular Formula : C5H13N

- Molecular Weight : 87.17 g/mol

This compound is often utilized in analytical chemistry as a standard for the separation of alkali and alkaline earth metal cations by capillary electrochromatography .

Mechanisms of Biological Activity

This compound exhibits several biological activities primarily attributed to its role as a substrate or intermediate in various biochemical pathways. Some notable mechanisms include:

- Enzyme Interaction : Research has indicated that modifications in enzyme structures can enhance substrate acceptance and catalytic efficiency. For instance, mutations in leucine amine dehydrogenase (L-AmDH) have shown increased activity towards aliphatic ketones, suggesting potential applications in biocatalysis involving amines like this compound .

- Cytotoxicity : Certain derivatives containing morpholine fragments or dimethylpropylamine have demonstrated cytotoxic activity against cancer cell lines. This suggests that compounds related to this compound may have therapeutic potential in oncology .

Case Study 1: Allergic Reactions

A study on occupational exposure to amines reported cases of allergic contact dermatitis associated with the use of stearamidopropyl dimethylamine. Although not directly linked to this compound, this highlights the potential for similar amines to induce hypersensitivity reactions in humans .

Case Study 2: Antitumor Activity

In vivo studies involving benzofuroxan derivatives containing dimethylpropylamine fragments showed promising antitumor effects. These compounds were tested on murine leukemia models, revealing significant increases in lifespan at specific dosages, indicating potential for further development as anticancer agents .

Research Findings

Recent studies have explored the quantification of volatile amines using this compound as an internal standard. This approach allowed for accurate measurement of other amine concentrations in complex mixtures, demonstrating its utility in analytical applications .

Additionally, investigations into the reactivity of this compound with various substrates have shown that it can serve as a catalyst in curing composite resin compositions, further expanding its industrial applications .

Summary of Biological Activities

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for assessing the purity of 1,2-Dimethylpropylamine, and what thresholds are acceptable in research?

Purity evaluation typically employs gas chromatography (GC) or HPLC with UV detection , where ≥98% purity is standard for research-grade material. For example, HPLC using C18 columns with acetonitrile/water mobile phases aligns with reagent specifications. Density (0.755 g/cm³) and refractive index (n²⁰/D 1.4055) should match literature values for batch validation .

Q. What safety protocols are essential when handling this compound in laboratories?

Due to its extreme flammability (flash point = -27.78°C) and corrosivity, store in airtight containers in flammables-rated cabinets, avoiding ignition sources. Use PPE (nitrile gloves, vapor-resistant goggles) and neutralize spills with acid-binding materials (e.g., vermiculite) followed by dilute acetic acid. Emergency eyewash stations and fume hoods are mandatory .

Q. How can researchers verify structural identity during synthetic workflows involving this compound?

Combine FT-IR spectroscopy (amine N-H stretches ~3300 cm⁻¹) and ¹H-NMR (δ 1.0–1.5 ppm for methyl/methylene groups). Mass spectrometry (EI-MS) confirming the molecular ion peak at m/z 87 further validates molecular weight .

Advanced Research Questions

Q. How does this compound’s stereochemistry influence its reactivity in nucleophilic substitutions?

The branched alkyl chain creates steric hindrance, favoring SN2 reactions in less crowded environments. Kinetic studies using chiral leaving groups (e.g., tosylates) and polar solvents (DMF) demonstrate enantioselectivity. Computational modeling (DFT) can predict transition-state geometries .

Q. What strategies resolve discrepancies in reported boiling points (84–87°C vs. 85.5°C) for this compound?

Perform calibrated distillation under standardized pressure (760 mmHg) and analyze impurities via GC-MS. Isomeric contaminants (e.g., 2,2-dimethylpropylamine) may broaden boiling ranges. Differential scanning calorimetry (DSC) identifies eutectic points linked to purity .

Q. How is X-ray crystallography applied to characterize this compound derivatives in coordination chemistry?

In synthesizing N,N-Bis(diphenylphosphino)-1,2-dimethylpropylamine , X-ray analysis confirmed triclinic crystal symmetry (P1 space group) with bond angles critical for catalytic activity. Data collection using a Bruker APEXII diffractometer (λ = 0.71073 Å) and refinement via SHELXL-2018 validate structural models .

Q. What role does this compound play in modulating M4 muscarinic receptor activity?

As an allosteric potentiator , its ether derivatives enhance acetylcholine binding affinity. Radioligand displacement assays (³H-ACh) and Schild regression analysis quantify potency (EC₅₀). Molecular docking (AutoDock Vina) reveals hydrophobic interactions in the receptor’s allosteric pocket .

Q. Methodological Guidance

- Contradiction Analysis : Cross-reference physical properties (e.g., boiling points) with certified reference standards and controlled experimental conditions to isolate variables like pressure or isomer content .

- Reaction Optimization : For asymmetric synthesis, employ chiral auxiliaries (e.g., Evans’ oxazolidinones) and monitor enantiomeric excess via chiral HPLC .

- Safety-Centric Design : Implement Schlenk-line techniques for air-sensitive reactions and use inert atmospheres (N₂/Ar) to mitigate flammability risks during distillation .

Properties

IUPAC Name |

3-methylbutan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13N/c1-4(2)5(3)6/h4-5H,6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOZZAIIGWFLONA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4022074 | |

| Record name | 1,2-Dimethylpropylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4022074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

87.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

598-74-3 | |

| Record name | 1,2-Dimethylpropylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=598-74-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Dimethylpropylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000598743 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Butanamine, 3-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2-Dimethylpropylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4022074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-dimethylpropylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.046 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2-DIMETHYLPROPYLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1P7J19TM9E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.